

HIF-1 inhibitor-4 CAS number and supplier

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Compound of Interest

Compound Name: *HIF-1 inhibitor-4*

Cat. No.: *B5378075*

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An In-depth Technical Guide to **HIF-1 Inhibitor-4**

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Compound Name: **HIF-1 inhibitor-4** CAS Number: 333357-56-5

Introduction

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels. It is a heterodimeric protein composed of an oxygen-sensitive α -subunit (HIF-1 α) and a constitutively expressed β -subunit (HIF-1 β). In normoxic conditions, HIF-1 α is rapidly degraded, but under hypoxic conditions, it stabilizes, translocates to the nucleus, and dimerizes with HIF-1 β . This complex then binds to hypoxia-response elements (HREs) in the promoters of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Overexpression of HIF-1 α is a common feature of solid tumors and is associated with poor prognosis, making it an attractive target for cancer therapy.

HIF-1 inhibitor-4 is a potent small molecule inhibitor of the HIF-1 pathway.^[1] It has been shown to reduce HIF-1 α protein levels without affecting its mRNA levels, suggesting it acts at a post-transcriptional level.^{[1][2][3]}

Physicochemical and Bioactivity Data

The following table summarizes the key quantitative data for **HIF-1 inhibitor-4**.

Property	Value	Reference
CAS Number	333357-56-5	
Molecular Formula	C ₁₈ H ₁₉ IN ₂ O ₂	
Molecular Weight	422.26 g/mol	
IC ₅₀	560 nM	
Mechanism of Action	Reduces HIF-1α protein level without affecting mRNA level	

Suppliers

HIF-1 inhibitor-4 is available from various chemical suppliers for research purposes.

Supplier	Catalog Number
MedChemExpress	HY-153017
TargetMol	T67767
Immunomart	T67767
CliniSciences	T67767
MOLNOVA	M35970

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of **HIF-1 inhibitor-4**, based on standard laboratory practices. The initial identification and characterization of **HIF-1 inhibitor-4** were described by Nagao S, et al. in Bioorganic & Medicinal Chemistry, 2014.

HIF-1 Reporter Gene Assay

This assay is used to quantify the transcriptional activity of HIF-1.

Principle: A reporter gene (e.g., luciferase or β -lactamase) is placed under the control of a promoter containing multiple copies of the HRE. Inhibition of the HIF-1 pathway results in a decrease in the expression of the reporter gene, which can be measured quantitatively.

Methodology:

- **Cell Culture:** Human cancer cell lines (e.g., U251, ME-180, or HCT116) stably transfected with an HRE-reporter construct are cultured in appropriate media.
- **Compound Treatment:** Cells are seeded in 96-well or 384-well plates and treated with various concentrations of **HIF-1 inhibitor-4** or vehicle control (e.g., DMSO).
- **Hypoxic Induction:** Cells are then incubated under hypoxic conditions (e.g., 1% O₂) or treated with a hypoxia-mimetic agent like cobalt chloride (CoCl₂) to stabilize HIF-1 α .
- **Lysis and Reporter Assay:** After incubation, cells are lysed, and the reporter enzyme activity is measured using a commercially available kit and a luminometer or spectrophotometer.
- **Data Analysis:** The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for HIF-1 α Protein Levels

This technique is used to determine the effect of the inhibitor on the protein levels of HIF-1 α .

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific to HIF-1 α . The amount of HIF-1 α protein is then detected and quantified.

Methodology:

- **Cell Culture and Treatment:** Cells are cultured and treated with **HIF-1 inhibitor-4** and induced with hypoxia or a hypoxia-mimetic as described above.
- **Cell Lysis:** Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation.

- **Protein Quantification:** The total protein concentration in the lysates is determined using a BCA or Bradford assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein (e.g., 10-50 µg) are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.
- **Immunoblotting:** The membrane is blocked (e.g., with 5% non-fat dry milk in TBST) and then incubated with a primary antibody against HIF-1α overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control, such as β-actin, should be used to normalize the results.

Vascular Endothelial Growth Factor (VEGF) ELISA

This assay measures the secretion of VEGF, a key downstream target of HIF-1, from cells.

Principle: A quantitative sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of VEGF in the cell culture supernatant.

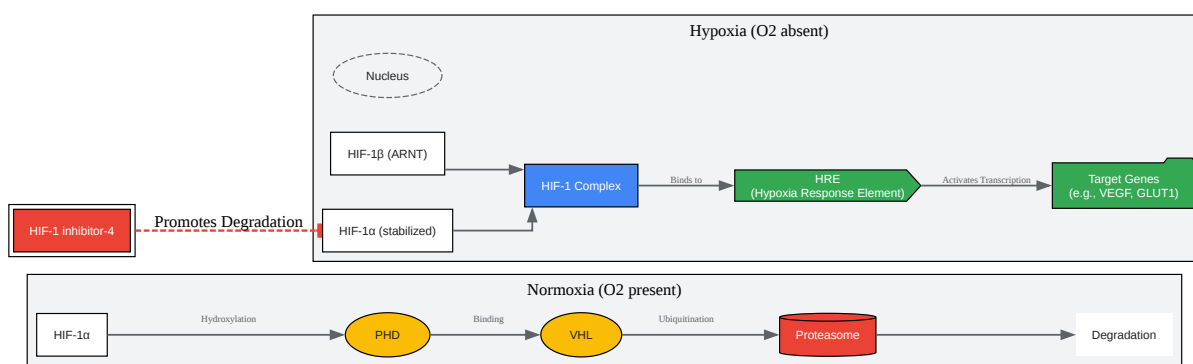
Methodology:

- **Sample Collection:** After treating cells with **HIF-1 inhibitor-4** and inducing hypoxia, the cell culture supernatant is collected.
- **ELISA Procedure:**
 - A 96-well plate pre-coated with a capture antibody specific for human VEGF is used.
 - Standards and collected supernatants are added to the wells and incubated.
 - The plate is washed, and a biotin-conjugated detection antibody is added.
 - After another incubation and wash, a streptavidin-HRP conjugate is added.

- A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
- Data Acquisition: The absorbance is read at 450 nm using a microplate reader.
- Data Analysis: A standard curve is generated, and the concentration of VEGF in the samples is determined by interpolation.

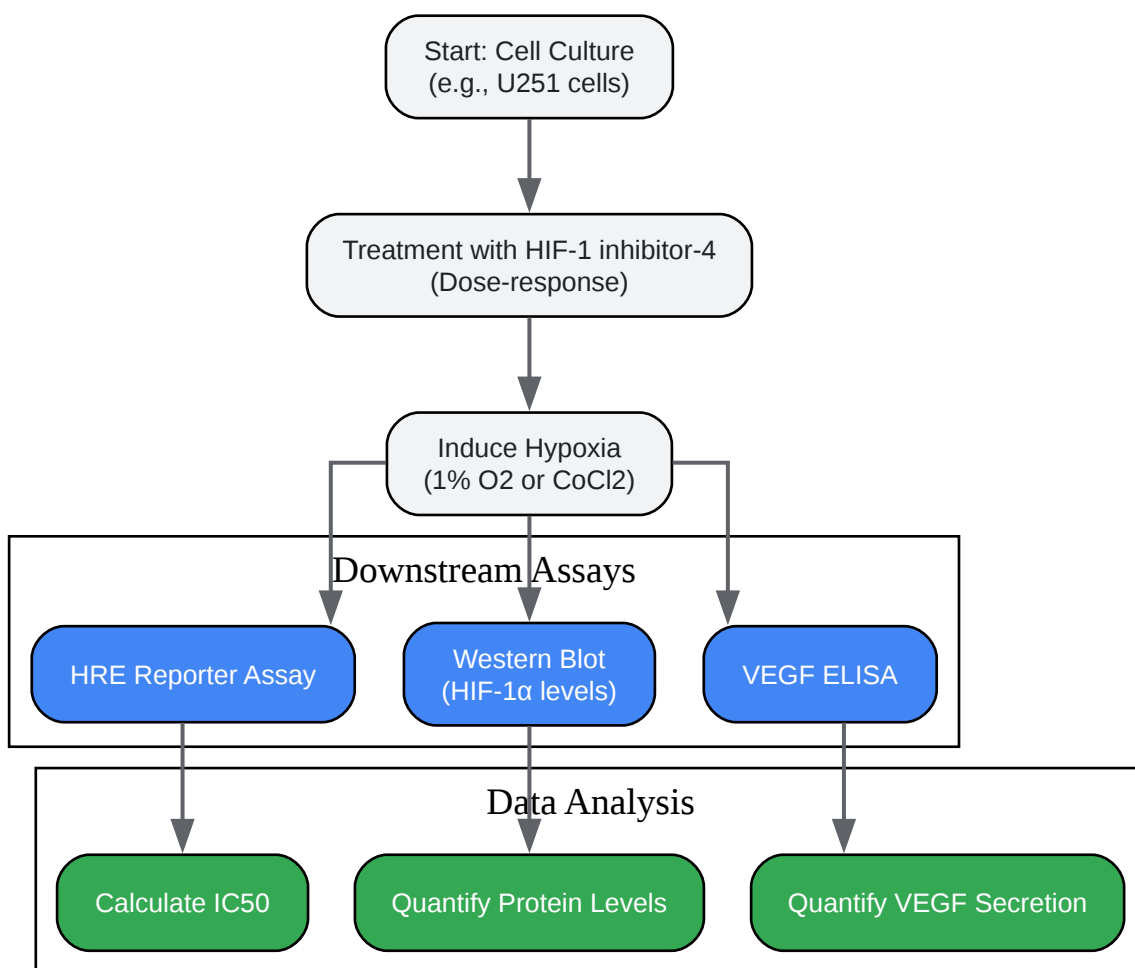
Signaling Pathways and Workflows

The following diagrams illustrate the HIF-1 signaling pathway and a typical experimental workflow for evaluating HIF-1 inhibitors.



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Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions, and the point of intervention for **HIF-1 inhibitor-4**.



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Caption: A typical experimental workflow for the evaluation of **HIF-1 inhibitor-4**.

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